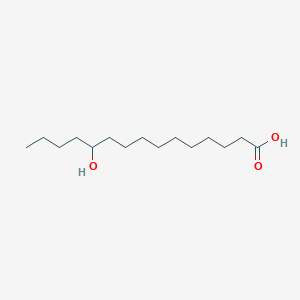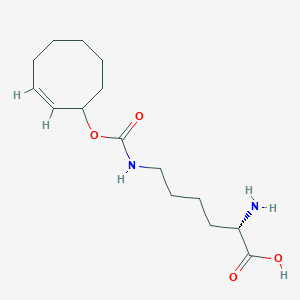![molecular formula C15H19N3O3S B12938819 N-[5-(Butan-2-yl)-1,3,4-thiadiazol-2-yl]-2,6-dimethoxybenzamide CAS No. 82559-19-1](/img/structure/B12938819.png)
N-[5-(Butan-2-yl)-1,3,4-thiadiazol-2-yl]-2,6-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-(sec-Butyl)-1,3,4-thiadiazol-2-yl)-2,6-dimethoxybenzamide is a complex organic compound featuring a thiadiazole ring and a benzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(sec-Butyl)-1,3,4-thiadiazol-2-yl)-2,6-dimethoxybenzamide typically involves the formation of the thiadiazole ring followed by the attachment of the benzamide group One common method involves the cyclization of appropriate precursors under controlled conditions to form the thiadiazole ring
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the use of organolithium reagents for the formation of carbon-lithium bonds, which are then further reacted to form the desired product . The reaction conditions are optimized to ensure high yield and purity of the final compound.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-(sec-Butyl)-1,3,4-thiadiazol-2-yl)-2,6-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.
Applications De Recherche Scientifique
N-(5-(sec-Butyl)-1,3,4-thiadiazol-2-yl)-2,6-dimethoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Mécanisme D'action
The mechanism of action of N-(5-(sec-Butyl)-1,3,4-thiadiazol-2-yl)-2,6-dimethoxybenzamide involves its interaction with molecular targets within biological systems. The thiadiazole ring and benzamide moiety can interact with enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other thiadiazole derivatives and benzamide compounds. Examples include:
- N-(5-(tert-Butyl)-1,3,4-thiadiazol-2-yl)-2,6-dimethoxybenzamide
- N-(5-(iso-Butyl)-1,3,4-thiadiazol-2-yl)-2,6-dimethoxybenzamide
Uniqueness
N-(5-(sec-Butyl)-1,3,4-thiadiazol-2-yl)-2,6-dimethoxybenzamide is unique due to the specific positioning of the sec-butyl group, which can influence its chemical reactivity and biological activity. This structural uniqueness can lead to different interactions with molecular targets compared to its analogs .
Propriétés
Numéro CAS |
82559-19-1 |
|---|---|
Formule moléculaire |
C15H19N3O3S |
Poids moléculaire |
321.4 g/mol |
Nom IUPAC |
N-(5-butan-2-yl-1,3,4-thiadiazol-2-yl)-2,6-dimethoxybenzamide |
InChI |
InChI=1S/C15H19N3O3S/c1-5-9(2)14-17-18-15(22-14)16-13(19)12-10(20-3)7-6-8-11(12)21-4/h6-9H,5H2,1-4H3,(H,16,18,19) |
Clé InChI |
LMHYZJMXKRZVCD-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C1=NN=C(S1)NC(=O)C2=C(C=CC=C2OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



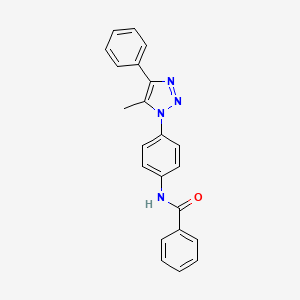
![2-(1H,1'H-[2,2'-biimidazol]-1-yl)ethanol](/img/structure/B12938752.png)
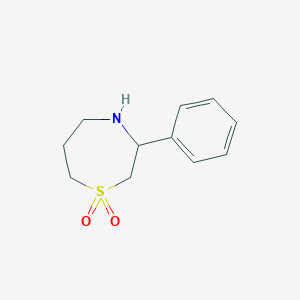


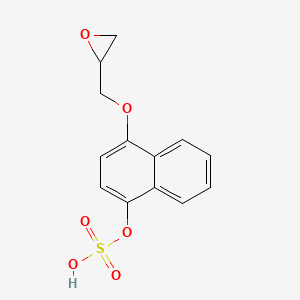

![3-(Bicyclo[1.1.1]pentan-1-yl)cyclohexan-1-one](/img/structure/B12938775.png)
![(4-Bromophenyl)(6-oxa-1-azaspiro[3.3]heptan-1-yl)methanone](/img/structure/B12938778.png)
